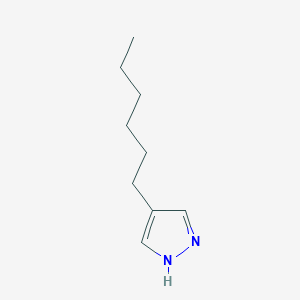

4-Hexyl-1H-pyrazole

Übersicht

Beschreibung

4-Hexyl-1H-pyrazole is a derivative of the pyrazole family, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms at adjacent positions. Pyrazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and as ligands in coordination chemistry due to their unique structural and electronic properties.

Synthesis Analysis

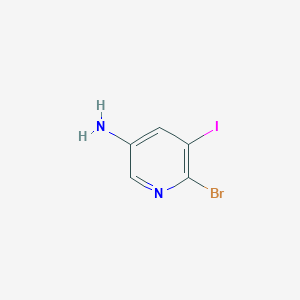

The synthesis of pyrazole derivatives often involves the cyclization of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For instance, a general two-step method for the synthesis of 4-(alkyl)pyrazoles has been developed, which includes the reaction of organyl diethylacetals with the Vilsmeier reagent followed by a reaction with hydrazine monohydrogenchloride to yield the desired pyrazoles . Another route involves the preparation of 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles from 2-alkyn-1-ones, followed by dehydration and iodination to provide 1-acyl-4-iodo-1H-pyrazoles . Additionally, the Claisen condensation of aryl methyl ketones with aromatic esters, followed by cyclization with hydrazine monohydrate, has been used to prepare some new 3,5-diaryl-1H-pyrazoles .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic methods and X-ray crystallography. For example, the crystal structure of a novel pyrazole derivative was confirmed using single-crystal X-ray diffraction studies, which revealed intermolecular hydrogen bonds and π-π stacking interactions stabilizing the structure . Similarly, the X-ray structure of 3(5)-(4-tert-butylphenyl)-5(3)-(4-methoxyphenyl)-1H-pyrazole showed the existence of tautomers and intermolecular hydrogen bonds forming cyclic dimers .

Chemical Reactions Analysis

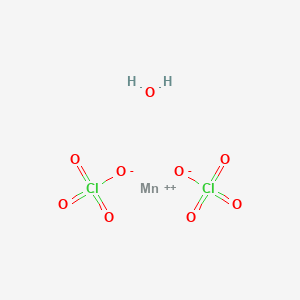

Pyrazole derivatives can undergo various chemical reactions due to the presence of reactive sites in their structure. The dehydration/iodination reaction of dihydropyrazoles to form 1-acyl-4-iodo-1H-pyrazoles is an example of a chemical transformation that these compounds can undergo . The reactivity of pyrazoles with transition metals is also noteworthy, as demonstrated by the synthesis of rhodium complexes with pyrazole ligands, which can exhibit dynamic processes and configurational isomerism .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the solubility of 4-(phenyl)pyrazole in common organic solvents was found to be markedly lower compared to other derivatives, which can be attributed to the extensive intermolecular interactions in the solid state . The electronic properties, such as HOMO/LUMO energies and molecular electrostatic potential, can be investigated using density functional theory (DFT) calculations, providing insights into the reactivity and stability of these compounds .

Wissenschaftliche Forschungsanwendungen

Pyrazole derivatives are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . They have diverse and valuable synthetical, biological, and photophysical properties . Here are some general applications of pyrazole derivatives:

-

Medicine

- Pyrazoles hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine .

- They have diverse biological activities, encompassing roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .

- For example, some pyrazole derivatives have been found to inhibit PDGFR, FGFR, and VEGFR, which promote fibroblast proliferation, migration, and transformation .

-

Agriculture

-

Organic Synthesis

Safety And Hazards

Zukünftige Richtungen

Pyrazole-containing compounds, including 4-Hexyl-1H-pyrazole, represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

Eigenschaften

IUPAC Name |

4-hexyl-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2/c1-2-3-4-5-6-9-7-10-11-8-9/h7-8H,2-6H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRESKZSKNBZJEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CNN=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20658522 | |

| Record name | 4-Hexyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20658522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hexyl-1H-pyrazole | |

CAS RN |

73123-47-4 | |

| Record name | 4-Hexyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20658522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

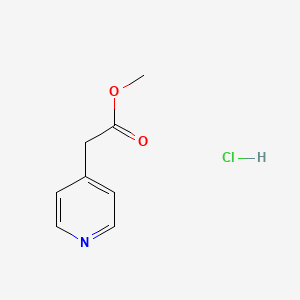

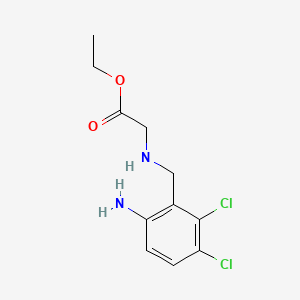

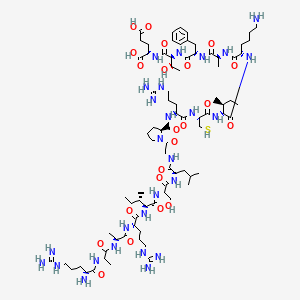

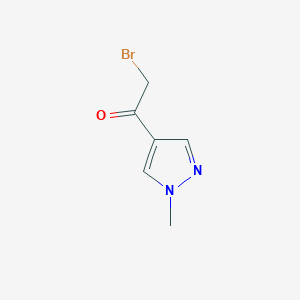

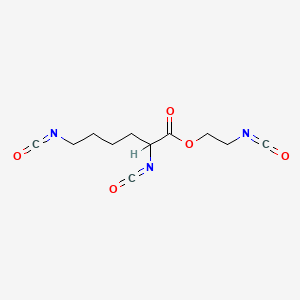

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Imidazo[1,5-A]pyridin-8-amine](/img/structure/B3029552.png)

![9-Iodo-9-borabicyclo[3.3.1]nonane](/img/structure/B3029564.png)